molecular formula C25H26ClNO9 B1587566 2-(beta-D-Galactosidoxy)naphthol AS-LC CAS No. 94123-05-4

2-(beta-D-Galactosidoxy)naphthol AS-LC

Cat. No.: B1587566
CAS No.: 94123-05-4
M. Wt: 519.9 g/mol
InChI Key: UJPWFVGXQNDAFV-UHFFFAOYSA-N
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Description

2-(beta-D-Galactosidoxy)naphthol AS-LC is a synthetic organic compound known for its application as a histochemical substrate for the demonstration of galactosidase activity . It is a derivative of naphthol, a class of compounds widely used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(beta-D-Galactosidoxy)naphthol AS-LC involves the glycosylation of naphthol derivatives with beta-D-galactose. The reaction typically requires the presence of a catalyst and proceeds under controlled temperature and pH conditions to ensure the selective formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(beta-D-Galactosidoxy)naphthol AS-LC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(beta-D-Galactosidoxy)naphthol AS-LC has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(beta-D-Galactosidoxy)naphthol AS-LC involves its hydrolysis by galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing the naphthol moiety, which can then undergo further reactions to produce a colored product. This chromogenic reaction is the basis for its use in histochemical and enzymatic assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(beta-D-Galactosidoxy)naphthol AS-LC is unique due to its specific application as a galactosidase substrate. Its structure allows for selective hydrolysis by galactosidase enzymes, making it a valuable tool in biochemical and histochemical studies .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPWFVGXQNDAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399127
Record name 2-(beta-D-Galactosidoxy)naphthol AS-LC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94123-05-4
Record name 2-(beta-D-Galactosidoxy)naphthol AS-LC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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